molecular formula C8H6BrFO2 B572208 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone CAS No. 1369594-41-1

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone

Cat. No.: B572208
CAS No.: 1369594-41-1
M. Wt: 233.036
InChI Key: XBMQVSSFLZUGNA-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetophenone, featuring bromine, fluorine, and hydroxyl functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone typically involves the bromination and fluorination of a hydroxyacetophenone precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and hydroxyl groups can influence its binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-hydroxyphenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Fluoro-2-hydroxyphenyl)ethanone: Lacks the bromine atom, which may influence its chemical properties and applications.

    1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxyl group, potentially altering its reactivity and biological effects.

Uniqueness

1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethanone is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, which imparts distinct chemical properties and potential applications. The presence of these functional groups can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-(4-bromo-2-fluoro-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMQVSSFLZUGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735867
Record name 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369594-41-1
Record name 1-(4-Bromo-2-fluoro-6-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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